molecular formula C21H20N2O3 B15125611 cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl

cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl

Cat. No.: B15125611
M. Wt: 348.4 g/mol
InChI Key: KXPNXMHTVGJNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity:
The compound cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenylcyclopropanecarboxamide (CAS: 105310-75-6) is a cyclopropane derivative featuring:

  • A phenyl group at position 1 of the cyclopropane ring.
  • A (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl substituent at position 2.
  • An N-ethyl carboxamide group.

Molecular Formula: C22H22N2O3 (alternatively reported as C23H24N2O3 in some sources due to nomenclature discrepancies) . Molecular Weight: 362.42 g/mol . Physical Properties:

  • Density: 1.293 g/cm³.
  • Melting Point: 130–132°C.
  • Boiling Point: 535.6°C (at 760 mmHg).
  • LogP (Octanol-Water Partition Coefficient): 1.638, indicating moderate lipophilicity .

Applications:
Primarily used as a pharmaceutical reference standard (e.g., impurity standard for Milnacipran) due to its structural complexity and stereochemical relevance .

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

2-[(1,3-dioxoisoindol-2-yl)methyl]-N-ethyl-1-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C21H20N2O3/c1-2-22-20(26)21(14-8-4-3-5-9-14)12-15(21)13-23-18(24)16-10-6-7-11-17(16)19(23)25/h3-11,15H,2,12-13H2,1H3,(H,22,26)

InChI Key

KXPNXMHTVGJNIW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1(CC1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl typically involves the reaction of isoindole derivatives with appropriate alkylating agents. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reactions are typically carried out at temperatures ranging from 0°C to 100°C .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and controlled reaction environments is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Phosmet (O,O-Dimethyl S-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl] Phosphorodithioate)

Property Target Compound (CAS 105310-75-6) Phosmet
Core Structure Cyclopropanecarboxamide Phosphorodithioate ester
Functional Groups Isoindole dione, carboxamide, phenyl Isoindole dione, phosphorodithioate
Molecular Weight 362.42 g/mol ~317.3 g/mol (estimated)
Applications Pharmaceutical impurity standard Pesticide (insecticide/acaricide)
Key Interaction Sites Amide (H-bond donor/acceptors) Phosphorodithioate (enzyme inhibition)
Bioactivity Limited direct bioactivity reported Broad-spectrum insecticide

Key Insight : While both compounds share the isoindole dione moiety, phosmet’s phosphorodithioate backbone enables pesticidal activity via acetylcholinesterase inhibition . In contrast, the target compound’s carboxamide and cyclopropane groups limit its bioactivity but enhance its utility in stereochemical analysis .

Benzothiazepinone Derivatives (e.g., (±)-cis-2-(4-Methoxyphenyl)-3-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones)

Property Target Compound (CAS 105310-75-6) Benzothiazepinone Derivatives
Core Structure Cyclopropanecarboxamide Benzothiazepine (7-membered ring)
Functional Groups Isoindole dione, carboxamide Methoxy, hydroxy, chloro substituents
Molecular Weight 362.42 g/mol ~350–400 g/mol (variable)
Applications Analytical reference Antimicrobial agents
Synthesis Multi-step alkylation/condensation Condensation of aminobenzenethiols with glycidates

Key Insight: Benzothiazepinones exhibit antimicrobial activity due to their sulfur-containing heterocycle and substituent-driven polarity .

cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-1-phenylcyclopropanecarboxylic Acid (CAS 69160-56-1)

Property Target Compound (CAS 105310-75-6) Carboxylic Acid Derivative
Functional Groups Carboxamide Carboxylic acid
Molecular Weight 362.42 g/mol 329.33 g/mol
Solubility Lower water solubility (amide group) Higher water solubility (acidic proton)
Applications Impurity standard Intermediate in organic synthesis

Key Insight : The carboxylic acid derivative (CAS 69160-56-1) is more polar and reactive, making it suitable as a synthetic intermediate. The target compound’s amide group enhances its stability, favoring its use in quality control .

Research Findings and Implications

In phosmet, the same group contributes to enzymatic inhibition by mimicking natural substrates .

Impact of Cyclopropane Ring: Introduces conformational restraint, reducing entropy loss during molecular interactions. Contrasts with benzothiazepinones’ flexible 7-membered ring, which allows broader bioactivity .

Stereochemical Considerations :

  • The cis configuration in the target compound ensures spatial alignment of the isoindole dione and phenyl groups, critical for its role as a reference standard .

Biological Activity

The compound cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N-ethyl-1-phenyl (CAS No. 105310-75-6) is a complex organic molecule with potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Basic Information

PropertyValue
Molecular FormulaC23H24N2O3
Molecular Weight376.45 g/mol
Melting Point130-132 °C
Boiling Point546.1 ± 29.0 °C (Predicted)
Density1.254 g/cm³
SolubilitySlightly soluble in DMSO and Methanol
ColorOff-white to pale beige

Structural Characteristics

The compound features a dioxoisoindole moiety, which is significant in various biological activities. Its structural complexity allows for diverse interactions with biological targets, making it an interesting subject for pharmacological studies.

The biological activity of this compound has been linked to its ability to modulate various biochemical pathways:

  • Cholesterol Regulation : Preliminary studies suggest that compounds with similar structures can act as cholesteryl ester transfer protein (CETP) inhibitors, potentially increasing high-density lipoprotein cholesterol (HDL-C) levels in vivo .
  • Antitumor Activity : The structural analogs have shown promise in inhibiting tumor growth across various cancer cell lines. For instance, compounds exhibiting similar isoindole structures have demonstrated significant cytotoxic effects against human tumor cells, indicating potential antitumor properties .
  • Antimicrobial Properties : Some related compounds have exhibited antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .

Study 1: Cholesterol Regulation

A study conducted on CETP transgenic mice indicated that compounds structurally related to this compound increased HDL-C levels significantly when administered at specific dosages. The most potent compound in the series had an IC50 of 26 nM, showcasing a favorable pharmacokinetic profile .

Study 2: Antitumor Activity

Research focusing on the SAR of isoindole derivatives revealed that modifications in the side chains significantly influenced their antitumor efficacy. Compounds with enhanced lipophilicity and specific functional groups showed improved activity against several cancer cell lines, including Mia PaCa-2 and HepG2 .

Study 3: Antimicrobial Activity

In vitro tests demonstrated that certain derivatives of isoindole exhibited notable antimicrobial effects against Staphylococcus aureus and Candida albicans. These findings support the hypothesis that this compound may similarly exhibit antimicrobial properties .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

Key Factors Influencing Activity:

  • Functional Groups : The presence of electron-donating or withdrawing groups can significantly alter the biological activity.
  • Hydrophobicity : Increased hydrophobic character often correlates with enhanced membrane permeability and bioavailability.
  • Steric Effects : The spatial arrangement of substituents affects binding affinity to biological targets.

Table: Summary of SAR Insights

ModificationEffect on Activity
Electron-withdrawing groupsIncreased cytotoxicity
Hydrophobic side chainsEnhanced membrane permeability
Bulky substituentsReduced binding affinity

Q & A

Q. What are the optimal synthetic routes for preparing cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound is typically synthesized via cyclopropane ring formation followed by phthalimide substitution. Key steps include:
  • Cyclopropanation : Reacting styrene derivatives with ethyl diazoacetate under catalytic conditions (e.g., Rh(II) catalysts) to form the cyclopropane core.
  • Phthalimide Conjugation : Introduce the isoindole-1,3-dione moiety via nucleophilic substitution or Mitsunobu reaction, ensuring retention of cis-stereochemistry .
  • Purity Control : Use chiral HPLC (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol (90:10) to verify enantiomeric excess (>98%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the cis-configuration and confirm bond angles (e.g., cyclopropane C-C-C angles ~60°) .
  • Spectroscopy :
  • NMR : Analyze 1H^1H and 13C^13C signals for cyclopropane protons (δ 1.5–2.5 ppm) and isoindole-dione carbonyls (δ 167–170 ppm) .
  • IR : Detect carbonyl stretching vibrations (1700–1750 cm1^{-1}) to confirm phthalimide functionality .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .

Advanced Research Questions

Q. What analytical strategies are recommended for detecting and quantifying this compound as a pharmaceutical impurity?

  • Methodological Answer :
  • HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (60:40 to 20:80 over 20 min). Detection at 254 nm achieves a limit of quantification (LOQ) of 0.05 µg/mL .
  • LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode (e.g., m/z 377 → 232 transition) for trace analysis in biological matrices .
  • Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1 M HCl), and oxidative (3% H2_2O2_2) conditions to identify degradation pathways .

Q. How does the compound interact with biological targets, and what assays are suitable for evaluating its activity?

  • Methodological Answer :
  • Target Identification : Screen against serotonin-norepinephrine reuptake transporters (SNRIs) due to structural similarity to Milnacipran .
  • In Vitro Assays :
  • Nrf2 Activation : Use ARE-luciferase reporter assays in HEK293 cells to assess antioxidant response element (ARE) activation (EC50_{50} determination) .
  • CYP450 Inhibition : Test against CYP3A4/CYP2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .
  • Binding Studies : Perform surface plasmon resonance (SPR) to measure Keap1-Nrf2 interaction inhibition (reported Kd_d ~1 µM for analogs) .

Q. What strategies address contradictions in pharmacological data between in vitro and in vivo models?

  • Methodological Answer :
  • Metabolite Profiling : Use hepatic microsomes (human/rat) to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) that may alter activity .
  • Pharmacokinetic Modeling : Apply compartmental models to reconcile discrepancies in bioavailability (e.g., poor blood-brain barrier penetration despite high in vitro potency) .
  • Species-Specific Differences : Compare receptor affinity (e.g., murine vs. human SNRI targets) using radioligand binding assays (e.g., 3^3H-nisoxetine) .

Specialized Technical Considerations

Q. How can researchers resolve stereochemical instability during long-term storage?

  • Methodological Answer :
  • Stability Studies : Store lyophilized samples at -80°C under argon to prevent racemization. Monitor via periodic chiral HPLC .
  • Excipient Screening : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations to stabilize the cis-configuration .

Q. What computational tools predict the compound’s environmental or toxicological risks?

  • Methodological Answer :
  • QSAR Modeling : Use EPI Suite to estimate biodegradability (BIOWIN score) and ecotoxicity (LC50_{50} for Daphnia magna) .
  • Molecular Dynamics (MD) : Simulate interactions with aquatic enzymes (e.g., cytochrome P450 1A) to assess bioaccumulation potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.